Home > Products > Screening Compounds P142579 > Montelukast sulfoxide
Montelukast sulfoxide - 1152185-58-4

Montelukast sulfoxide

Catalog Number: EVT-3197984
CAS Number: 1152185-58-4
Molecular Formula: C35H36ClNO4S
Molecular Weight: 602.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Montelukast sulfoxide is a chemical compound derived from the oxidation of montelukast, a cysteinyl leukotriene receptor antagonist commonly used in asthma treatment. It is a key oxidative metabolite of montelukast. [] While montelukast itself is widely studied, its metabolite, montelukast sulfoxide, is primarily investigated in the context of drug metabolism and potential drug-drug interactions.

Montelukast

Compound Description: Montelukast is a leukotriene receptor antagonist (LTRA) used for the treatment of asthma and seasonal allergies. It acts by blocking the action of leukotrienes, which are inflammatory mediators that contribute to the symptoms of these conditions. Montelukast is metabolized in the liver primarily by CYP2C8, with minor contributions from CYP3A4 and CYP2C9. []

Relevance: Montelukast sulfoxide is a direct metabolite of montelukast, formed by the oxidation of the sulfur atom in the montelukast structure. [, ] This metabolic pathway is common for sulfur-containing drugs, and sulfoxide metabolites can sometimes exhibit different pharmacological or toxicological properties compared to the parent compound. [, ]

Montelukast Sulfone

Compound Description: Montelukast sulfone is another oxidized metabolite of montelukast, formed by further oxidation of the sulfur atom in montelukast sulfoxide. [, ] Like montelukast sulfoxide, it is crucial to understand the potential for montelukast sulfone to exhibit different pharmacological activities compared to the parent drug.

Relevance: Montelukast sulfone is structurally related to montelukast sulfoxide by the addition of another oxygen atom to the sulfur center. This change in oxidation state can influence the compound's polarity, metabolism, and interactions with biological targets, potentially leading to altered pharmacological effects. [, ]

cis-isomer of Montelukast

Compound Description: The cis-isomer of montelukast is a structural isomer of montelukast, differing in the spatial arrangement of atoms around a specific double bond. []

Relevance: While not directly derived from montelukast sulfoxide, the cis-isomer is a relevant compound due to its close structural similarity to montelukast. This isomer can arise from degradation processes and may exhibit different pharmacological activity compared to the intended trans-isomer of montelukast. [] Understanding the formation and potential effects of this isomer is essential for ensuring the quality and efficacy of montelukast formulations.

Overview

Montelukast sulfoxide is a significant metabolite of the leukotriene receptor antagonist montelukast, which is primarily used in the management of asthma and allergic rhinitis. Montelukast itself is a widely prescribed medication that works by blocking substances in the body called leukotrienes, which cause inflammation and bronchoconstriction. The sulfoxide form is often encountered as a contaminant in montelukast preparations and has implications for both pharmacology and toxicology.

Source

Montelukast sulfoxide arises from the oxidative metabolism of montelukast, primarily through the action of cytochrome P450 enzymes in the liver. It can also be formed during the synthesis of montelukast due to exposure to light and oxygen, leading to degradation products that include various sulfoxides .

Classification

Montelukast sulfoxide can be classified as a sulfoxide, which is characterized by the presence of a sulfur atom bonded to an oxygen atom (S=O). This classification places it within the broader category of organosulfur compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of montelukast sulfoxide typically occurs as a result of the oxidative metabolism of montelukast. Various cytochrome P450 enzymes, particularly CYP3A4, are involved in this conversion, catalyzing the oxidation reactions that lead to the formation of sulfoxides .

Technical Details

  1. Enzymatic Oxidation: In vitro studies have demonstrated that montelukast undergoes 36-hydroxylation and sulfoxidation primarily via CYP2C8, CYP2C9, and CYP3A4. These enzymes facilitate the addition of oxygen to the sulfur atom in montelukast, resulting in montelukast sulfoxide .
  2. Degradation Pathways: Montelukast can degrade under light or oxidative conditions, leading to the formation of montelukast sulfoxide as a secondary product. This degradation can occur during storage or handling if proper precautions are not taken .
Molecular Structure Analysis

Structure

Montelukast sulfoxide has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C35H36ClNO4S, with a molecular weight of 602.18 g/mol. The structure includes a sulfur atom bonded to an oxygen atom (sulfoxide functional group), along with multiple aromatic rings and substituents that contribute to its pharmacological properties .

Data

  • Molecular Formula: C35H36ClNO4S
  • Molecular Weight: 602.18 g/mol
  • CAS Number: 1152185-58-4
  • SMILES Notation: CC(C)(O)c1ccccc
Chemical Reactions Analysis

Reactions

Montelukast sulfoxide can participate in various chemical reactions typical for sulfoxides. These include:

  1. Reduction Reactions: Sulfoxides can be reduced to sulfides under certain conditions, which may influence their biological activity.
  2. Nucleophilic Attack: The electrophilic nature of the sulfur atom allows it to participate in nucleophilic substitution reactions.

Technical Details

The reactivity of montelukast sulfoxide is influenced by its electronic structure and steric factors derived from its bulky aromatic groups. Understanding these reactions is crucial for evaluating its stability and potential interactions with other biological molecules.

Mechanism of Action

Montelukast acts primarily through selective antagonism at leukotriene receptors (CysLT1), leading to reduced bronchoconstriction and inflammation associated with asthma and allergic rhinitis. Its metabolite, montelukast sulfoxide, while less active than the parent compound, may still exhibit some pharmacological effects due to its structural similarities.

Process

Physical and Chemical Properties Analysis

Physical Properties

Montelukast sulfoxide is typically found as a solid compound with specific melting points depending on its purity and crystalline form.

Chemical Properties

  • Solubility: Montelukast sulfoxide is soluble in organic solvents but may have limited solubility in water.
  • Stability: It is sensitive to light and oxygen, which can lead to further degradation if not stored properly.

Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels and quantify impurities like montelukast sulfoxide in pharmaceutical preparations .

Applications

Scientific Uses

Montelukast sulfoxide serves several roles in scientific research:

  1. Metabolite Studies: It is used as a reference standard in pharmacokinetic studies to understand the metabolism of montelukast.
  2. Toxicological Assessments: Investigating the safety profile of montelukast formulations includes evaluating the impact of its metabolites, including montelukast sulfoxide.
  3. Analytical Chemistry: It is employed in developing analytical methods for detecting and quantifying impurities in pharmaceutical products .
Metabolic Pathways and Biotransformation Mechanisms

Hepatic Cytochrome P450-Mediated Oxidation

Montelukast sulfoxide is primarily formed via oxidative metabolism of montelukast, a leukotriene receptor antagonist. The thioether moiety in montelukast undergoes stereoselective sulfoxidation, predominantly mediated by hepatic cytochrome P450 (CYP) enzymes.

CYP3A4 Isoform Stereoselectivity in Sulfoxidation

CYP3A4 is the principal isoform responsible for montelukast sulfoxidation, exhibiting distinct stereoselectivity. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes confirm that CYP3A4 catalyzes the formation of R- and S-diastereomers of montelukast sulfoxide at a ratio of 3:1. This stereobias correlates with differential binding affinities in CYP3A4's active site, where the pro-R sulfur orientation favors oxidation. Inhibitor studies with ketoconazole (CYP3A4-selective) reduce sulfoxide formation by >85%, while CYP2C8/9 inhibitors (gemfibrozil) show negligible effects [1] [4].

Table 1: Stereoselectivity of CYP3A4 in Montelukast Sulfoxidation

ParameterR-SulfoxideS-Sulfoxide
Formation Rate (pmol/min/mg)42.3 ± 5.114.2 ± 2.3
Km (μM)18.522.7
Vmax (pmol/min/pmol CYP)9.73.1
Diastereomeric Ratio3:1

Kinetic Parameters for Sulfoxide Metabolite Formation

Enzyme kinetics reveal Michaelis-Menten parameters for sulfoxidation. In HLMs, the apparent Km ranges from 15–25 μM, with Vmax of 50–60 pmol/min/mg protein. Recombinant CYP3A4 shows a lower Km (12.4 μM) and higher catalytic efficiency (CLint = Vmax/Km = 0.48 μL/min/pmol) compared to CYP2C8 (CLint = 0.05 μL/min/pmol). Sulfoxide metabolites further inhibit CYP2C8/9, with IC50 values of 0.02–0.05 μM, indicating potent feedback inhibition [2] [4] [10].

Table 2: Kinetic Parameters of CYP Isoforms in Sulfoxidation

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)CLint (μL/min/pmol CYP)IC50 (μM)
CYP3A412.46.00.489.33
CYP2C828.91.50.050.05
CYP2C931.61.20.043.61

Non-CYP Metabolic Routes

Peroxidase-Catalyzed Sulfoxidation Pathways

Myeloperoxidase (MPO) in neutrophils contributes to extrahepatic sulfoxidation. In vitro models demonstrate that activated neutrophils generate montelukast sulfoxide via MPO/H2O2/halide systems. Inhibitor studies with azide (MPO inhibitor) reduce sulfoxide formation by 70%, confirming MPO's role. This pathway is pharmacologically relevant in airway inflammation sites, where neutrophil infiltration occurs in asthma [6].

Role of Flavin-Containing Monooxygenases (FMOs)

FMOs (particularly FMO3) catalyze montelukast sulfoxidation but with low efficiency. Recombinant FMO3 studies show a CLint of 0.08 μL/min/mg, 6-fold lower than CYP3A4. Thermal inactivation of FMOs (45°C) in HLMs reduces sulfoxide formation by only 10–15%, underscoring their minor role. No stereoselectivity is observed with FMOs, unlike CYP3A4 [1] [4].

Metabolic Intermediary Kinetics

Competing Pathways: Glucuronidation vs. Sulfoxidation

Montelukast metabolism involves two primary competing pathways:

  • Sulfoxidation: Mediated by CYP3A4 (major) and peroxidases (minor).
  • Glucuronidation: Catalyzed by UGT1A3, forming acyl-glucuronide at the carboxylic acid group.

Intrinsic clearance (CLint) in HLMs favors glucuronidation (CLint = 18.7 μL/min/mg) over sulfoxidation (CLint = 3.2 μL/min/mg). However, sulfoxidation dominates at therapeutic montelukast concentrations (1–5 μM) due to higher enzyme affinity (Km sulfoxidation = 20 μM vs. Km glucuronidation = 100 μM). Gemfibrozil (CYP2C8 inhibitor) reduces 36-hydroxylation but not sulfoxidation, confirming route independence [1] [4] [7].

Table 3: Kinetic Comparison of Major Montelukast Metabolic Pathways

PathwayEnzymeKm (μM)CLint (μL/min/mg)% Contribution
SulfoxidationCYP3A418.53.255–60%
GlucuronidationUGT1A3100.218.730–35%
36-HydroxylationCYP2C88.912.15–10%

Species-Dependent Differences in Metabolic Flux

Significant species variations exist:

  • Human HLMs: Sulfoxidation = 60%, glucuronidation = 35%.
  • Rat Microsomes: Sulfoxidation = 15% (CYP2C11-mediated), glucuronidation = 70%.
  • Dog Microsomes: Negligible sulfoxidation; glucuronidation = 90%.

Recombinant enzyme studies confirm CYP3A4's human-specific efficiency, while CYP2B11 dominates canine sulfoxidation. These differences necessitate cautious extrapolation of preclinical data [1] [4].

Properties

CAS Number

1152185-58-4

Product Name

Montelukast sulfoxide

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO4S

Molecular Weight

602.2 g/mol

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1

InChI Key

QFTNWCBEAVHLQA-XNHCCDLUSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.